1-Boc-6-Amino-3,3-dimethyl-2,3-dihydro-indole
Overview
Description
1-Boc-6-Amino-3,3-dimethyl-2,3-dihydro-indole: is a chemical compound with the molecular formula C15H22N2O2 and a molecular weight of 262.35 g/mol . It is a derivative of indoline, a bicyclic heterocycle that is structurally related to indole. This compound is often used as a building block in organic synthesis and has various applications in scientific research.
Mechanism of Action
Target of Action
Tert-butyl 6-amino-3,3-dimethylindoline-1-carboxylate is an indole derivative . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . They bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
Mode of Action
Indole derivatives, in general, are known to interact with their targets, causing various changes at the molecular level . These changes can lead to different biological effects, depending on the specific derivative and target involved .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For instance, they have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These diverse biological activities suggest that indole derivatives can interact with multiple biochemical pathways, leading to a wide range of downstream effects .
Result of Action
The molecular and cellular effects of Tert-butyl 6-amino-3,3-dimethylindoline-1-carboxylate’s action would depend on its specific targets and mode of action. Given the diverse biological activities of indole derivatives, the results of this compound’s action could potentially be wide-ranging .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-amino-3,3-dimethylindoline-1-carboxylate typically involves the reaction of 6-aminoindoline with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1-Boc-6-Amino-3,3-dimethyl-2,3-dihydro-indole can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the amino group or the tert-butyl ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Chemistry: 1-Boc-6-Amino-3,3-dimethyl-2,3-dihydro-indole is used as a building block in the synthesis of various organic compounds. It is particularly valuable in the construction of complex heterocyclic systems .
Biology: In biological research, this compound is used to study the structure-activity relationships of indoline derivatives. It serves as a model compound for investigating the biological activities of related molecules .
Medicine: Its derivatives have been explored for their anticancer, antiviral, and antimicrobial properties .
Industry: In the industrial sector, tert-butyl 6-amino-3,3-dimethylindoline-1-carboxylate is used in the production of specialty chemicals and advanced materials. It is also employed in the synthesis of dyes and pigments .
Comparison with Similar Compounds
- Tert-butyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- Tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate
Comparison: 1-Boc-6-Amino-3,3-dimethyl-2,3-dihydro-indole is unique due to its indoline core structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different set of reactivity and biological activity profiles, making it a valuable compound for diverse applications in research and industry .
Properties
IUPAC Name |
tert-butyl 6-amino-3,3-dimethyl-2H-indole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-14(2,3)19-13(18)17-9-15(4,5)11-7-6-10(16)8-12(11)17/h6-8H,9,16H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKIMZHRFTRPBGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C2=C1C=CC(=C2)N)C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679392 | |
Record name | tert-Butyl 6-amino-3,3-dimethyl-2,3-dihydro-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049677-43-1 | |
Record name | tert-Butyl 6-amino-3,3-dimethyl-2,3-dihydro-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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